molecular formula C23H23N5O3S2 B2817188 1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1217089-90-1

1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2817188
CAS RN: 1217089-90-1
M. Wt: 481.59
InChI Key: RSEPZZZASWZMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H23N5O3S2 and its molecular weight is 481.59. The purity is usually 95%.
BenchChem offers high-quality 1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Diversity

The synthesis of polyheterocyclic compounds based on the tetrahydrothieno[2,3-c]pyridine framework has been explored, resulting in the creation of new heterocyclic ring systems. These compounds are synthesized from 2-amino-3-carbethoxy-5-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, illustrating the structural diversity and synthetic accessibility of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives (Lalezari & Jabari‐Sahbari, 1978).

Antimicrobial and Biological Activity

The antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones has revealed that some derivatives exhibit mild activities against microbial strains. These findings highlight the potential of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives as a basis for developing new antimicrobial agents (Gomha et al., 2018).

Neurotropic Activity

Research into the neurotropic activity of condensed derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidines has been conducted, indicating the potential for these compounds in neurological applications. The synthesis of new heterosystems based on this framework demonstrates the interest in exploiting their biological activities for therapeutic purposes (Пароникян et al., 2012).

Potential as Lipoxygenase Inhibitors

The synthesis and evaluation of certain thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives as potential inhibitors of 15-lipoxygenase indicate their relevance in the development of anti-inflammatory agents. These compounds have shown promising inhibitory activity against 15-lipoxygenase, suggesting their utility in treating inflammatory diseases (Asghari et al., 2016).

properties

IUPAC Name

12-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S2/c29-19(26-9-7-15-4-1-2-5-16(15)12-26)14-33-23-25-24-22-27(13-17-6-3-10-31-17)21(30)20-18(28(22)23)8-11-32-20/h1-2,4-5,8,11,17H,3,6-7,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEPZZZASWZMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC(=O)N5CCC6=CC=CC=C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.